Cas no 1379215-87-8 (4-benzyl-2-methylpiperidine)

4-benzyl-2-methylpiperidine 化学的及び物理的性質
名前と識別子
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- Piperidine, 2-methyl-4-(phenylmethyl)-
- 4-benzyl-2-methylpiperidine
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- MDL: MFCD20683236
- インチ: 1S/C13H19N/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3
- InChIKey: OFGKRESMPJWYJJ-UHFFFAOYSA-N
- SMILES: N1CCC(CC2=CC=CC=C2)CC1C
4-benzyl-2-methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-215599-0.25g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 0.25g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-215599-0.5g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 0.5g |
$905.0 | 2023-09-16 | ||
Enamine | EN300-215599-5.0g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 5.0g |
$2732.0 | 2023-02-22 | ||
Enamine | EN300-215599-0.05g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 0.05g |
$792.0 | 2023-09-16 | ||
Enamine | EN300-215599-1.0g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-215599-10g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 10g |
$4052.0 | 2023-09-16 | ||
Enamine | EN300-215599-2.5g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 2.5g |
$1848.0 | 2023-09-16 | ||
Enamine | EN300-215599-5g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 5g |
$2732.0 | 2023-09-16 | ||
Enamine | EN300-215599-10.0g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 10.0g |
$4052.0 | 2023-02-22 | ||
Enamine | EN300-215599-1g |
4-benzyl-2-methylpiperidine |
1379215-87-8 | 1g |
$943.0 | 2023-09-16 |
4-benzyl-2-methylpiperidine 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
4-benzyl-2-methylpiperidineに関する追加情報
Recent Advances in the Study of 4-Benzyl-2-methylpiperidine (CAS: 1379215-87-8): A Comprehensive Research Brief
The compound 4-benzyl-2-methylpiperidine (CAS: 1379215-87-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological properties, and emerging roles in drug discovery. The structural uniqueness of 4-benzyl-2-methylpiperidine, characterized by a piperidine core substituted with a benzyl group at the 4-position and a methyl group at the 2-position, makes it a versatile scaffold for designing novel bioactive compounds.
Recent studies have highlighted the synthetic pathways for 4-benzyl-2-methylpiperidine, emphasizing its efficient production through catalytic hydrogenation of corresponding pyridine derivatives or reductive amination strategies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the purity and structural integrity of the synthesized compound. These methodological advancements ensure high yields and reproducibility, which are critical for scaling up production in pharmaceutical settings.
Pharmacologically, 4-benzyl-2-methylpiperidine has demonstrated promising activity as a modulator of central nervous system (CNS) targets. Preliminary in vitro assays indicate its affinity for sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases and cancer. Molecular docking studies suggest that the benzyl and methyl substituents play a crucial role in binding to these receptors, offering insights for structure-activity relationship (SAR) optimization. Additionally, its lipophilic nature and blood-brain barrier permeability make it a candidate for CNS drug development.
In the context of drug discovery, derivatives of 4-benzyl-2-methylpiperidine are being explored for their potential in treating pain, depression, and cognitive disorders. For instance, a recent patent application disclosed a series of analogs with enhanced selectivity for sigma receptors, showing reduced off-target effects in animal models. These findings underscore the molecule's versatility as a pharmacophore. Furthermore, computational studies have predicted favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles for several derivatives, accelerating their progression to preclinical testing.
Despite these advancements, challenges remain in optimizing the therapeutic window and minimizing potential side effects. Current research is focused on elucidating the precise mechanisms of action and identifying biomarkers for patient stratification. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive the translation of these discoveries into clinical applications. In summary, 4-benzyl-2-methylpiperidine represents a compelling case study in the intersection of synthetic chemistry and translational medicine, with broad implications for future drug development.
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